Amopyroquine
Overview
Description
Amopyroquine is a synthetic compound with the molecular formula C20H20ClN3O and a molecular weight of 353.85 g/mol . It is known for its antimicrobial and antimalarial properties, making it a valuable compound in medicinal chemistry . This compound is structurally related to other 4-aminoquinoline compounds, which are known for their effectiveness against malaria .
Mechanism of Action
Target of Action
Amopyroquine, a 4-aminoquinoline, primarily targets the Plasmodium falciparum parasite, which is responsible for malaria . The drug specifically concentrates in the digestive vacuole of the intraerythrocytic parasite .
Mode of Action
The mode of action of this compound is characterized by its concentration in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis suggests that this compound inhibits the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic for the parasite .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of haem polymerase, which leads to the accumulation of soluble haem . This accumulation of haem is toxic to the parasite, disrupting its survival and growth.
Pharmacokinetics
This compound is poorly metabolized and is excreted mainly in the bile . It is characterized by a long elimination half-life and extensive distribution in tissues . A study on healthy volunteers showed that after a single 2-mg/kg intramuscular dose of this compound base, the drug’s levels in plasma declined following a tri-exponential model with a terminal elimination half-life of 129.6 +/- 92.5 hours .
Result of Action
The result of this compound’s action is the effective treatment of malaria, particularly in cases resistant to chloroquine . By inhibiting the haem polymerase of the parasite and causing the accumulation of toxic soluble
Biochemical Analysis
Biochemical Properties
Amopyroquine plays a significant role in biochemical reactions, particularly in the inhibition of haem polymerase within the Plasmodium parasite. This inhibition leads to the accumulation of toxic haem, which is detrimental to the parasite. This compound interacts with various biomolecules, including haem and haemozoin, disrupting the detoxification process of haem within the parasite’s digestive vacuole . Additionally, this compound is known to interact with enzymes involved in the parasite’s metabolic pathways, further inhibiting its growth and replication .
Cellular Effects
This compound exerts its effects on various cell types, primarily targeting the Plasmodium-infected erythrocytes. It disrupts cellular processes by inhibiting haem polymerase, leading to the accumulation of toxic haem and subsequent cell death . This compound also affects cell signaling pathways and gene expression within the parasite, contributing to its antimalarial activity . In human cells, this compound has been shown to accumulate in neutrophils, where it can deplete glutathione and induce oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to haem within the digestive vacuole of the Plasmodium parasite. This binding prevents the conversion of haem to haemozoin, a non-toxic form, leading to the accumulation of toxic haem . This compound also inhibits haem polymerase, an enzyme crucial for the detoxification process . Additionally, this compound can interfere with the parasite’s DNA replication and transcription processes, further inhibiting its growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in the parasite . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth and replication of the Plasmodium parasite . Prolonged exposure to this compound can lead to the development of resistance, necessitating the use of combination therapies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits the growth of the Plasmodium parasite without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antimalarial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the Plasmodium parasite. It primarily affects the haem detoxification pathway by inhibiting haem polymerase . Additionally, this compound can interfere with other metabolic processes, including DNA replication and transcription . The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the digestive vacuole of the Plasmodium parasite, where it exerts its antimalarial effects . In human cells, this compound is distributed to various tissues, including the liver and spleen, where it can induce oxidative stress and other cellular effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the digestive vacuole of the Plasmodium parasite . This localization is crucial for its antimalarial activity, as it allows the compound to interact with haem and inhibit haem polymerase . In human cells, this compound can localize to the cytoplasm and other organelles, where it can induce oxidative stress and other cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amopyroquine involves several key steps:
Protection of the amine group: This step is crucial to prevent unwanted reactions during subsequent steps.
Mannich reaction: This reaction is directed ortho to the alcohol group.
Michael addition: Acrylic acid is added in this step.
Friedel-Crafts cyclization: This step forms the core structure of the compound.
Chemoselective nucleophilic aromatic substitution (SNAr): This step finalizes the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Amopyroquine undergoes several types of chemical reactions:
Oxidation: This reaction can modify the quinoline ring, affecting the compound’s activity.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) is a common reaction for modifying the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or reduce its biological activity .
Scientific Research Applications
Amopyroquine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the synthesis of new antimalarial agents.
Biology: Studied for its effects on microbial growth and its potential as an antimicrobial agent.
Medicine: Investigated for its antimalarial properties and potential use in treating other infectious diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Amodiaquine: Another 4-aminoquinoline with antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
N-tertbutylamodiaquine: A derivative of amodiaquine with improved lipid solubility and reduced resistance.
Uniqueness of Amopyroquine
This compound is unique due to its specific structural modifications, which enhance its stability and reduce the likelihood of resistance compared to other 4-aminoquinoline compounds . Its ability to inhibit the growth of anaerobic bacteria by binding to the 50S ribosomal subunit also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCUCSDUMVJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10350-81-9 (di-hydrochloride) | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203544 | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-81-2 | |
Record name | Amopyroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOPYROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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